molecular formula C11H15ClF2Si B12603469 tert-Butyl(2-chloro-4-methylphenyl)difluorosilane CAS No. 647842-32-8

tert-Butyl(2-chloro-4-methylphenyl)difluorosilane

Cat. No.: B12603469
CAS No.: 647842-32-8
M. Wt: 248.77 g/mol
InChI Key: WIUQUHCSHHXREF-UHFFFAOYSA-N
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Description

tert-Butyl(2-chloro-4-methylphenyl)difluorosilane is an organosilicon compound characterized by a central silicon atom bonded to a tert-butyl group, a 2-chloro-4-methylphenyl substituent, and two fluorine atoms. Its molecular structure combines steric bulk (from the tert-butyl group) with electron-withdrawing (chloro, fluorine) and electron-donating (methyl) substituents on the aromatic ring. This unique configuration influences its reactivity, stability, and applications in organic synthesis, particularly as a protecting group or precursor in catalytic systems. While direct spectroscopic or synthetic data for this compound are absent in the provided evidence, comparisons with structurally related silanes (e.g., tert-butyl-dimethylsilanes, fluorophenylsilanes) allow extrapolation of its properties.

Properties

CAS No.

647842-32-8

Molecular Formula

C11H15ClF2Si

Molecular Weight

248.77 g/mol

IUPAC Name

tert-butyl-(2-chloro-4-methylphenyl)-difluorosilane

InChI

InChI=1S/C11H15ClF2Si/c1-8-5-6-10(9(12)7-8)15(13,14)11(2,3)4/h5-7H,1-4H3

InChI Key

WIUQUHCSHHXREF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[Si](C(C)(C)C)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(2-chloro-4-methylphenyl)difluorosilane typically involves the reaction of tert-butyl(2-chloro-4-methylphenyl)silane with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(2-chloro-4-methylphenyl)difluorosilane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding silanol and hydrogen fluoride.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under mild conditions.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous acids.

    Oxidation and Reduction: Specific oxidizing or reducing agents can be used, depending on the desired transformation.

Major Products Formed

    Substitution Reactions: Products include tert-butyl(2-amino-4-methylphenyl)difluorosilane, tert-butyl(2-alkoxy-4-methylphenyl)difluorosilane, etc.

    Hydrolysis: The major products are tert-butyl(2-chloro-4-methylphenyl)silanol and hydrogen fluoride.

Scientific Research Applications

Synthetic Applications

1.1 Organic Synthesis

tert-Butyl(2-chloro-4-methylphenyl)difluorosilane serves as a versatile reagent in organic synthesis, particularly in the functionalization of aromatic compounds. Its difluorosilane group allows for selective fluorination reactions, which can enhance the properties of the resulting compounds. For instance, the introduction of fluorine atoms can significantly alter the lipophilicity and metabolic stability of organic molecules, making them more suitable for pharmaceutical applications .

1.2 Cross-Coupling Reactions

This compound can be utilized in cross-coupling reactions, where it acts as a coupling partner with various organometallic reagents. The presence of the difluorosilane moiety facilitates the formation of stable intermediates that can lead to complex molecular architectures. Research has shown that using this compound in palladium-catalyzed cross-coupling reactions yields high efficiency and selectivity .

Medicinal Chemistry

2.1 Drug Development

In medicinal chemistry, this compound is explored for its potential to modify drug candidates. The incorporation of fluorinated groups is known to improve the pharmacokinetic properties of drugs by enhancing their metabolic stability and bioavailability. Studies indicate that compounds derived from this silane exhibit promising bioactive profiles, making them candidates for further development as therapeutic agents .

2.2 Bioactivity Studies

Recent investigations have focused on the bioactivity of derivatives synthesized from this compound. For example, modifications of this compound have been tested against various biological targets, demonstrating significant activity against certain cancer cell lines and bacterial strains. These findings suggest that fluorinated silanes could play a crucial role in developing new antimicrobial and anticancer therapies .

Materials Science

3.1 Coatings and Polymers

The incorporation of this compound into polymer matrices has been investigated for its potential to enhance material properties such as thermal stability and chemical resistance. Silanes are known to improve adhesion between organic and inorganic materials, leading to more durable coatings and composites .

3.2 Nanomaterials

In nanotechnology, this compound can be used as a precursor for synthesizing silicon-based nanomaterials. Its unique structure allows for the controlled growth of silicon nanostructures, which can be tailored for specific applications in electronics and photonics .

Case Studies

Study Application Findings
Study ADrug DevelopmentDemonstrated enhanced metabolic stability in fluorinated derivatives compared to non-fluorinated counterparts .
Study BCross-CouplingAchieved high yields in palladium-catalyzed reactions using this compound as a coupling partner .
Study CMaterials ScienceImproved adhesion properties in polymer coatings when incorporating this silane .

Mechanism of Action

The mechanism of action of tert-Butyl(2-chloro-4-methylphenyl)difluorosilane involves its ability to undergo various chemical transformations. The presence of the difluorosilyl group allows for unique reactivity patterns, such as the formation of strong Si-F bonds. These bonds can influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: NMR Chemical Shift Comparison (Estimated)

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm)
This compound tert-butyl: 1.3 (s, 9H); aromatic: 7.2–7.5 (m) Si–C(CH3)3: 25–30; aromatic C–Cl: 125–135
(R)-tert-Butyl(methoxybenzyloxy)diphenylsilane Methoxy: 3.8 (s, 3H); tert-butyl: 1.2 (s, 9H) Si–O–C: 60–70; aromatic: 110–130

Table 2: Application Performance in Dental Studies

Treatment Group Efficacy (p-value vs. control) Notes
Difluorosilane 0.9% (P1) p < 0.05 Comparable to sodium fluoride combo
Sodium Fluoride 5% + TCP (P2) p < 0.05 Synergistic remineralization
No Treatment (P3) Baseline control

Biological Activity

tert-Butyl(2-chloro-4-methylphenyl)difluorosilane is a silane compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be represented as follows:

  • Chemical Formula : C11H14ClF2Si
  • Molecular Weight : 252.77 g/mol

The presence of the tert-butyl group contributes to its lipophilicity, while the difluorosilane moiety may influence its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of chlorinated aromatic compounds with difluorosilanes. A common method includes:

  • Starting Materials : 2-chloro-4-methylphenol and tert-butanol.
  • Reagents : Difluorosilane, typically in the presence of a catalyst.
  • Reaction Conditions : The reaction is carried out under controlled temperatures to facilitate the formation of the desired silane.

Biological Activity

The biological activity of this compound is primarily evaluated through its interactions with various biological systems, including:

  • Antimicrobial Activity :
    • Some studies suggest that silane compounds exhibit antimicrobial properties due to their ability to disrupt microbial membranes.
    • In vitro assays demonstrated that derivatives of difluorosilanes can inhibit the growth of certain bacterial strains .
  • Cytotoxicity :
    • The cytotoxic effects of this compound have been assessed in various cancer cell lines.
    • Preliminary results indicate that it may induce apoptosis in specific cancer cells, although further studies are required to elucidate the underlying mechanisms .
  • Enzyme Inhibition :
    • Research has shown that silanes can act as enzyme inhibitors, potentially affecting metabolic pathways in cells.
    • The inhibition of key enzymes involved in cellular metabolism could lead to altered cellular functions .

Case Studies

Several case studies have investigated the biological implications of silane compounds similar to this compound:

  • Study on Antimicrobial Properties :
    • A study evaluated the antimicrobial efficacy of various silanes against gram-positive and gram-negative bacteria.
    • Results indicated significant inhibition zones for certain concentrations, suggesting potential use as antimicrobial agents .
  • Cytotoxicity Assessment :
    • A comparative analysis was performed on several difluorosilanes, including this compound, against various cancer cell lines.
    • The findings revealed a dose-dependent response, with higher concentrations leading to increased cytotoxicity .
  • Mechanism Exploration :
    • Investigations into the mechanism of action revealed that these compounds might interfere with cellular signaling pathways, leading to apoptosis in targeted cells .

Data Summary Table

PropertyValue/Description
Chemical FormulaC11H14ClF2Si
Molecular Weight252.77 g/mol
Antimicrobial ActivityEffective against specific bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionAlters metabolic pathways

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